![molecular formula C23H34N2O4 B6278916 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide CAS No. 2138286-91-4](/img/no-structure.png)

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a type of sulfonamide . Sulfonamides are a group of compounds known for their broad spectrum antibacterial action . They are extensively used antibiotics and are also distinctive for treating urinary tract infections . This specific compound has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

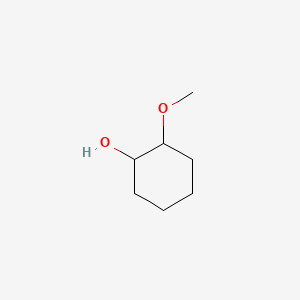

The molecular structure of this compound can be represented by the SMILES stringO=C(CCC)NC1=CC2=C(C=C1)OCCO2 . The InChI representation is 1S/C12H15NO3/c1-2-3-12(14)13-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14) . The molecular weight is 221.25 . Chemical Reactions Analysis

The compound has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests that it may interact with these enzymes in a way that reduces their activity.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C12H15NO3 . The molecular weight is 221.25 .Mecanismo De Acción

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with pyrrolidine and octanoyl chloride, followed by reduction and coupling reactions.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-6-carboxylic acid", "pyrrolidine", "octanoyl chloride", "sodium borohydride", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: React 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with pyrrolidine and triethylamine in dichloromethane to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-amine.", "Step 2: Add octanoyl chloride to the reaction mixture and stir at room temperature for 24 hours to form N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide.", "Step 3: Reduce the amide using sodium borohydride in methanol to form N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(pyrrolidin-1-yl)propan-2-yl]octan-1-amine.", "Step 4: Couple the amine with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide in dimethylformamide to form N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(pyrrolidin-1-yl)propan-2-yl]octanamide.", "Step 5: Purify the final product using a combination of dichloromethane and diethyl ether, and dry under vacuum." ] } | |

Número CAS |

2138286-91-4 |

Nombre del producto |

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide |

Fórmula molecular |

C23H34N2O4 |

Peso molecular |

402.5 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.